REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)(=[O:6])=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]=O>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][S:4]([NH:3][CH2:1][CH3:2])(=[O:6])=[O:5])=[CH:9][CH:10]=1
|
Name
|
N-ethyl-4-nitrobenzenemethanesulphonamide
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the catalyst was washed with methanol (100 ml) and ethanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the combined filtrate and washings
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CS(=O)(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |